molecular formula C18H20N6O3 B2362800 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide CAS No. 2034620-93-2

2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide

Cat. No.: B2362800
CAS No.: 2034620-93-2
M. Wt: 368.397
InChI Key: SXHXOLVMOOUHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide is a complex organic compound that features a combination of methoxyethoxy, p-tolyl, tetrazolyl, and isonicotinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Isonicotinamide Moiety: The isonicotinamide group can be synthesized through the reaction of isonicotinic acid with an appropriate amine.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy and p-tolyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in any intermediates.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol: This compound shares the methoxyethoxy and p-tolyl groups but lacks the tetrazole and isonicotinamide moieties.

    Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) share the isonicotinamide group but differ significantly in structure and function.

Uniqueness

The uniqueness of 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-13-3-5-15(6-4-13)24-16(21-22-23-24)12-20-18(25)14-7-8-19-17(11-14)27-10-9-26-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHXOLVMOOUHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=NC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.